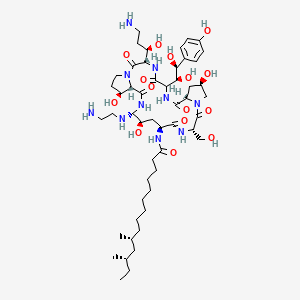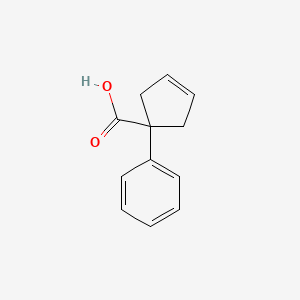
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound belonging to the class of alkylbenzoates. These compounds are known for their interesting physical properties and applications in various industries, including cosmetics, pharmaceuticals, and materials science . The compound’s structure features an ester bond, which is significant in cell biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like acetone and refluxed for several hours . The product is then purified by removing the solvent and extracting the remaining solid with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.
Oxidation: Oxidation of the ester group would yield the corresponding carboxylic acid.
Reduction: Reduction of the ester group would yield the corresponding alcohol.
科学研究应用
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential use in drug development, particularly in designing molecules with specific ester functionalities.
作用机制
The mechanism of action of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets. The ester bond plays a crucial role in its reactivity, allowing it to participate in hydrolysis and other reactions that modify its structure and function. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .
相似化合物的比较
Similar Compounds
Ethyl 4-[(4-methylbenzyl)-oxy]benzoate: Similar structure but lacks the chlorine atom.
4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a hydrazide group instead of an ester group
Uniqueness
This chlorine atom allows for additional substitution reactions that are not possible with similar compounds lacking this functional group .
属性
分子式 |
C17H17ClO3 |
|---|---|
分子量 |
304.8 g/mol |
IUPAC 名称 |
ethyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
InChI 键 |
XNQFKYFUIFZULD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)


![N-Cyclohexyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13015869.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)




![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13015918.png)
